molecular formula C13H20O5 B14697765 Acetic acid;2,6-dimethoxy-4-propylphenol CAS No. 22805-53-4

Acetic acid;2,6-dimethoxy-4-propylphenol

Katalognummer: B14697765
CAS-Nummer: 22805-53-4
Molekulargewicht: 256.29 g/mol
InChI-Schlüssel: YQHNOKJFMYODLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of acetic acid;2,6-dimethoxy-4-propylphenol typically involves the acetylation of 2,6-dimethoxy-4-propylphenol. One common method includes the reaction of 2,6-dimethoxy-4-propylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the acetylation process. Industrial production methods may vary, but they generally follow similar principles of acetylation using appropriate reagents and catalysts.

Analyse Chemischer Reaktionen

Acetic acid;2,6-dimethoxy-4-propylphenol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Acetic acid;2,6-dimethoxy-4-propylphenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of acetic acid;2,6-dimethoxy-4-propylphenol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are linked to its ability to scavenge free radicals and protect cells from oxidative damage . The exact molecular targets and pathways can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Acetic acid;2,6-dimethoxy-4-propylphenol can be compared with other similar compounds such as:

    2,6-dimethoxy-4-propylphenol: This compound lacks the acetyl group but shares similar structural features.

    4-ethyl-2-methoxyphenol: Another phenolic compound with similar functional groups but different alkyl substitution.

    2-methoxy-4-propylphenol: Similar in structure but with fewer methoxy groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

22805-53-4

Molekularformel

C13H20O5

Molekulargewicht

256.29 g/mol

IUPAC-Name

acetic acid;2,6-dimethoxy-4-propylphenol

InChI

InChI=1S/C11H16O3.C2H4O2/c1-4-5-8-6-9(13-2)11(12)10(7-8)14-3;1-2(3)4/h6-7,12H,4-5H2,1-3H3;1H3,(H,3,4)

InChI-Schlüssel

YQHNOKJFMYODLR-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=CC(=C(C(=C1)OC)O)OC.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.